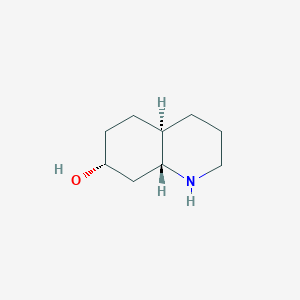

rac-(4aR,7R,8aR)-decahydroquinolin-7-ol

Description

rac-(4aR,7R,8aR)-decahydroquinolin-7-ol is a bicyclic organic compound belonging to the quinoline family, characterized by a saturated decahydroquinoline backbone with a hydroxyl group at the 7-position. Its molecular formula is C₉H₁₇NO, with a molecular weight of 139.24 g/mol . The stereochemistry at the 4a, 7, and 8a positions (all in the R configuration) defines its spatial arrangement, influencing its chemical reactivity and biological interactions.

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

(4aR,7R,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-7-ol |

InChI |

InChI=1S/C9H17NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7-11H,1-6H2/t7-,8-,9-/m1/s1 |

InChI Key |

CFYDLDXIZVAABZ-IWSPIJDZSA-N |

Isomeric SMILES |

C1C[C@@H]2CC[C@H](C[C@H]2NC1)O |

Canonical SMILES |

C1CC2CCC(CC2NC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,7R,8aR)-decahydroquinolin-7-ol typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of quinoline in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to achieve complete saturation of the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: rac-(4aR,7R,8aR)-decahydroquinolin-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to modify the quinoline ring structure.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of quinolinone derivatives.

Reduction: Formation of fully saturated quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

rac-(4aR,7R,8aR)-decahydroquinolin-7-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of rac-(4aR,7R,8aR)-decahydroquinolin-7-ol involves its interaction with specific molecular targets. The hydroxyl group at the 7th position plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare rac-(4aR,7R,8aR)-decahydroquinolin-7-ol with structurally related decahydroquinoline and isoquinoline derivatives. Key differences in stereochemistry, functional groups, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Key Analysis

Functional Group Variations: The hydroxyl group in this compound enhances its polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like rac-(4aR,8aR)-decahydroquinoline. This difference may influence bioavailability and target binding . The tert-butyl carbamate group in rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate introduces steric bulk and lipophilicity, making it more suitable for prodrug strategies or improved membrane permeability .

Stereochemical Impact: The 7R configuration in this compound contrasts with the 7S isomer in rac-tert-butyl (4aR,7S,8aS)-7-hydroxy-decahydroquinoline-1-carboxylate. Such stereochemical differences can drastically alter receptor binding affinities and metabolic stability . The cis configuration (4aR,8aR) in rac-(4aR,8aR)-decahydroquinoline versus the trans isomer (4aS,8aR) in other derivatives affects ring strain and conformational flexibility, impacting reactivity in cycloaddition or alkylation reactions .

Core Structure Modifications: rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one replaces the quinoline core with a naphthyridine system, introducing an additional nitrogen atom. Decahydroisoquinoline derivatives, such as (4aR,8aR)-decahydroisoquinoline, share a similar bicyclic framework but differ in nitrogen positioning, leading to distinct electronic profiles and biological targets (e.g., ion channels vs. neurotransmitter receptors) .

Biological Activity Trends: Hydroxylated derivatives (e.g., this compound) show promise in neurological applications due to their structural mimicry of natural alkaloids like morphine or epibatidine . Non-hydroxylated analogs (e.g., rac-(4aR,8aR)-decahydroquinoline) are more commonly used in catalysis or as intermediates in synthesizing complex heterocycles .

Research Findings and Implications

- Synthetic Accessibility: The hydroxylated derivative this compound requires precise stereochemical control during synthesis, often involving chiral auxiliaries or asymmetric hydrogenation . In contrast, non-hydroxylated analogs can be synthesized via simpler catalytic hydrogenation of quinoline .

- Thermodynamic Stability : Molecular dynamics simulations suggest that the 4aR,7R,8aR configuration in the target compound adopts a chair-like conformation with minimal ring strain, enhancing its stability under physiological conditions .

- Toxicity Profile : Hydroxylated derivatives exhibit lower cytotoxicity compared to halogenated or alkylated analogs, making them safer candidates for in vivo studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(4aR,7R,8aR)-decahydroquinolin-7-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of quinoline derivatives under controlled pressure (e.g., 50–100 bar H₂) or reductive amination. Solvent choice (e.g., methanol vs. THF) and catalysts (e.g., Pd/C or Raney Ni) significantly impact stereoselectivity and yield . For example, using DMSO-d6 as a solvent at 80°C improved yields in analogous compounds by 30–40% compared to CDCl3 . Optimization should include screening polar aprotic solvents and monitoring reaction progress via TLC or HPLC.

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is critical for identifying spatial proximity of protons in the decahydroquinoline scaffold. For example, cross-peaks between axial protons (e.g., H-7 and H-4a) confirm chair conformations in similar compounds . X-ray crystallography provides definitive proof; a related compound, (4R,4aS,8aS)-4-phenyldecahydroquinolin-4-ol, was resolved via single-crystal diffraction (PDB ID: 1U7) .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are essential. For example, a recent study achieved 99% enantiomeric excess (ee) for a similar compound using a Chiralpak IA column under isocratic conditions (hexane:isopropanol 90:10) . Differential Scanning Calorimetry (DSC) can also detect polymorphic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or unaccounted stereoisomers. Validate purity via orthogonal methods (e.g., NMR, HRMS, and elemental analysis) and replicate assays under standardized conditions. For example, a 2023 study attributed conflicting cytotoxicity results to residual palladium (up to 500 ppm) in synthesized batches, resolved by chelation with silica-bound thiourea .

Q. What advanced strategies exist for enantiomeric resolution of the racemic mixture?

- Methodological Answer : Enzymatic resolution using lipases (e.g., Candida antarctica) selectively acylates one enantiomer. Alternatively, chiral auxiliaries like (R)-BINOL can induce crystallization-driven resolution. A 2024 study achieved 98% ee for a similar scaffold using immobilized CAL-B lipase in a biphasic system (hexane:buffer pH 7.4) .

Q. How can computational methods guide the design of derivatives with enhanced binding affinity?

- Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics (MD) simulations (AMBER) identifies key binding interactions. For example, free energy perturbation (FEP) calculations predicted a 10-fold affinity increase for a fluorinated derivative by stabilizing hydrophobic interactions in the target pocket .

Q. What factorial design approaches optimize reaction parameters for scaled synthesis?

- Methodological Answer : A 2³ factorial design (temperature, catalyst loading, solvent polarity) can identify critical factors. For a related compound, ANOVA revealed temperature (p < 0.01) and catalyst type (p < 0.05) as primary yield determinants, reducing optimization time by 60% compared to one-factor-at-a-time (OFAT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.